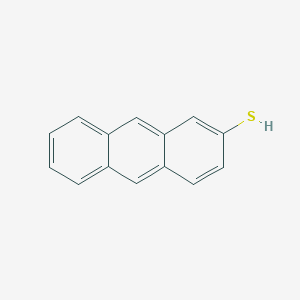
Anthracene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-2-thiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It features a thiol group (-SH) attached to the second carbon of the anthracene structure. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2-thiol can be synthesized through several methods. One common approach involves the thiolation of anthracene derivatives. For instance, anthracene can be reacted with thiolating agents such as thiourea in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar thiolation reactions but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Anthracene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to anthracene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Anthracene-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of anthracene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in sensing applications. Additionally, its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a fluorescence probe.
Comparison with Similar Compounds
Anthracene-9-thiol: Similar structure but with the thiol group on the ninth carbon.
Phenanthrene-2-thiol: Another thiol derivative of a polycyclic aromatic hydrocarbon.
Naphthalene-2-thiol: A simpler structure with a thiol group on the second carbon of naphthalene.
Uniqueness: Anthracene-2-thiol is unique due to its specific positioning of the thiol group, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise fluorescence characteristics.
Properties
CAS No. |
90590-00-4 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
anthracene-2-thiol |
InChI |
InChI=1S/C14H10S/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H |
InChI Key |
DFPIEUCRRBJLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















